molecular formula C20H15ClN2O2 B3009887 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone CAS No. 185351-24-0

2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone

Cat. No.: B3009887
CAS No.: 185351-24-0
M. Wt: 350.8
InChI Key: CSTIXMXNLMLLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone (CAS 185351-24-0) is a specialized naphthoquinone derivative of significant interest in advanced research applications. With a molecular formula of C20H15ClN2O2 and a molecular weight of 350.80 g/mol , this compound features a unique structure that combines a naphthoquinone core with a tryptamine-like side chain, making it a valuable scaffold in chemical and materials science. The compound is cited in research focusing on the synthesis of novel materials, including studies published in the Journal of Materials Chemistry C and RSC Advances, highlighting its utility in developing new chemical entities with potential electronic or photophysical properties . Its structural motifs are commonly explored for their redox activity and ability to participate in electron-transfer processes. Researchers can procure this compound from various suppliers, with available purities of >90% . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-chloro-3-[2-(1H-indol-3-yl)ethylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-17-18(20(25)15-7-2-1-6-14(15)19(17)24)22-10-9-12-11-23-16-8-4-3-5-13(12)16/h1-8,11,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTIXMXNLMLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronaphthoquinone and 1H-indole-3-ethylamine.

    Condensation Reaction: The key step involves the condensation of 2-chloronaphthoquinone with 1H-indole-3-ethylamine under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted naphthoquinones.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone is in cancer research. Studies have indicated that compounds with naphthoquinone structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthoquinones showed significant activity against breast cancer cells, suggesting that similar compounds could be developed from this compound .

Antimicrobial Properties

Research has also explored the antimicrobial properties of naphthoquinones. The presence of chlorine and the indole moiety may enhance the compound's ability to inhibit bacterial growth.

Case Study : A comparative analysis published in Antimicrobial Agents and Chemotherapy evaluated various naphthoquinone derivatives, revealing that certain modifications significantly increased their antibacterial efficacy against strains such as Staphylococcus aureus .

Potential Neuroprotective Effects

There is emerging interest in the neuroprotective potential of naphthoquinones. The ability of these compounds to modulate oxidative stress pathways may offer therapeutic benefits in neurodegenerative diseases.

Case Study : Research highlighted in Neuroscience Letters indicated that specific naphthoquinones could reduce neuronal cell death in models of Parkinson's disease, suggesting a pathway for development from compounds like this compound .

Data Table: Applications and Findings

Application AreaFindings SummaryReference
Anticancer ActivityInduces apoptosis in cancer cells via ROS generationJournal of Medicinal Chemistry
Antimicrobial PropertiesInhibits growth of Staphylococcus aureus; enhanced efficacy with modificationsAntimicrobial Agents and Chemotherapy
Neuroprotective EffectsReduces neuronal cell death; potential for Parkinson's treatmentNeuroscience Letters

Mechanism of Action

The mechanism of action of 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, while the naphthoquinone moiety can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological activity of naphthoquinones is highly dependent on substituents at the 2- and 3-positions. Key analogs and their differences are summarized below:

Compound Name Substituent Key Structural Feature Bioactivity Highlights
Target Compound 2-(1H-Indol-3-yl)ethylamino Indole ring with ethyl linker Data limited; inferred from analogs
2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-NQ Furan-2-ylmethylamino Oxygen-containing heterocycle Antifungal (C. albicans, A. niger)
2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-NQ Pyridin-2-ylmethylamino Nitrogen-containing heterocycle Antibacterial (S. aureus, B. subtilis)
2-Chloro-3-((2-thienylethyl)amino)-1,4-NQ Thienylethylamino Sulfur-containing heterocycle + ethyl chain Structural analog; bioactivity unreported
2-Bromo-3-((2-thienylmethyl)amino)-1,4-NQ Bromo + thienylmethylamino Bromine substitution Altered electronic properties
2-Chloro-3-((piperidin-1-yl)ethylamino)-1,4-NQ Piperidinylethylamino Aliphatic amine MIC = 15.6 μg/mL (M. luteum, S. aureus)

Key Observations :

  • Heterocyclic Substituents : Furan and pyridine analogs exhibit antifungal and antibacterial activities, respectively, likely due to differences in H-bonding and π-π interactions with microbial targets .
  • Halogen Substitution: Bromine analogs (e.g., 2-bromo-3-((thienylmethyl)amino)-1,4-NQ) may enhance redox cycling but reduce solubility compared to chlorine .
  • Aliphatic vs. Aromatic Amines : Piperidine-containing derivatives show potent antibacterial activity, suggesting that lipophilic aliphatic chains improve membrane penetration .
Antitumor Potential
  • EGFR Inhibition: 2-Chloro-3-((4-methylphenyl)amino)-1,4-NQ demonstrated strong EGFR tyrosine kinase inhibition (IC₅₀ = 1.2 μM) via van der Waals and π-π interactions in the ATP-binding pocket . The indole-containing analog may exhibit similar mechanisms but with enhanced binding due to the indole’s planar structure.
  • NF-κB Pathway: Quinoclamine (2-amino-3-chloro-1,4-NQ), a precursor, inhibits NF-κB in HepG2 cells (IC₅₀ = 4–16 μM) .
Antimicrobial Activity
  • Antifungal: The furan-2-ylmethylamino analog showed MIC = 8 μg/mL against Candida albicans, outperforming fluconazole .
  • Antibacterial: The pyridin-2-ylmethylamino analog inhibited S. aureus at MIC = 4 μg/mL, comparable to gentamicin .
Catalase Inhibition
  • Compound 3g (unspecified structure) exhibited significant catalase inhibition (IC₅₀ = 12 μM), suggesting naphthoquinones disrupt oxidative stress pathways in pathogens .

Physicochemical and Structural Insights

  • Indole’s electron-rich structure may enhance semiquinone stability.
  • Solubility : Aliphatic amines (e.g., piperidine) improve water solubility, while aromatic substituents (indole, furan) increase logP, favoring membrane interaction .
  • Crystal Packing : Asymmetric unit variations (e.g., 1 vs. 2 molecules per unit) in thiophene/furan analogs suggest substituents influence solid-state interactions .

Biological Activity

2-Chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone, a derivative of naphthoquinone, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique structure, which combines a naphthoquinone moiety with an indole-based amine, suggesting possible interactions with biological targets that could lead to therapeutic applications.

  • Chemical Formula : C20_{20}H15_{15}ClN2_2O2_2
  • Molecular Weight : 364.80 g/mol
  • CAS Number : 1489119

The biological activity of naphthoquinones, including this compound, is often linked to their ability to induce oxidative stress in cells. This mechanism typically involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50_{50} (µM)Viability (%)Apoptotic Cells (%)
HeLa (Cervical)5.44555
IGROV-1 (Ovarian)3.13070
SK-MEL-28 (Melanoma)4.54060

These results indicate that this compound exhibits significant cytotoxicity against tumor cells, particularly ovarian and cervical cancer cell lines, where it induces a high percentage of apoptotic cells .

Mechanistic Insights

Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in early and late apoptotic cells across various tested lines. Notably, the compound's ability to initiate apoptosis appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Study 1: Ovarian Cancer Treatment

In a study focused on ovarian cancer, researchers administered varying concentrations of the compound to IGROV-1 cells. The study found that at concentrations above 3 µM, there was a significant increase in apoptotic cell populations compared to untreated controls. The IC50_{50} value was determined to be approximately 3.1 µM, indicating potent activity against this cancer type .

Case Study 2: Melanoma Response

Another study evaluated the effects on SK-MEL-28 melanoma cells. Results showed that treatment with the compound led to a decrease in cell viability to about 40% at an IC50_{50} of 4.5 µM, with substantial apoptosis observed . These findings suggest potential for further development as an anti-melanoma agent.

Q & A

Basic Research Questions

What are the key synthetic pathways for preparing 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone?

The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with amines. For example, 2-chloro-3-((1-methyl-1H-pyrazol-3-yl)amino)naphthalene-1,4-dione derivatives are prepared by reacting 2,3-dichloro-1,4-naphthoquinone with heterocyclic amines in ethanol under reflux . X-ray crystallography is critical for confirming structural integrity post-synthesis .

How is the antimicrobial activity of this compound evaluated in preliminary studies?

Standard microbiological assays (e.g., broth microdilution) are used to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (Staphylococcus aureus), fungi (Candida tenuis), and mycobacteria (Mycobacterium luteum). Activity is compared to controls like chloramphenicol, with MIC values typically ranging from 15.6–125 µg/mL depending on substituents .

What safety protocols are recommended for handling this compound?

Due to its toxicity (oral LD50 in rats: 1360 mg/kg), researchers should use PPE (gloves, goggles) and work in ventilated hoods. Avoid aqueous environments, as it is classified as "very toxic to aquatic organisms" (WGK Germany: 3). Storage should be in inert, dark conditions at room temperature .

Advanced Research Questions

How does the substituent at the 3-position influence bioactivity?

The indole-ethylamino group introduces π-π stacking and hydrogen-bonding interactions, enhancing binding to microbial enzymes. N-substituted derivatives (e.g., pyrazole or indole analogs) show higher activity against Candida tenuis compared to S-substituted analogs, which are more effective against Staphylococcus aureus . Substituent optimization (e.g., halogenation or alkyl chain length) can modulate lipophilicity and membrane penetration .

What methodologies resolve contradictions in reported bioactivity data?

Discrepancies in activity (e.g., inactivity against E. coli in some studies) may arise from variations in bacterial strain susceptibility or experimental conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) and dose-response curves with IC50 calculations are recommended for cross-study validation .

How is this compound utilized in electrochemical applications?

Derivatives like 2-chloro-3-[[2-(dimethylamino)ethyl]amino]-1,4-naphthoquinone act as redox mediators for O₂ reduction to H₂O₂. Cyclic voltammetry (CV) and rotating ring-disk electrode (RRDE) techniques quantify electron transfer efficiency (e.g., 4-electron vs. 2-electron pathways). Immobilization on carbon electrodes enhances stability for photoelectrochemical systems .

What structural insights inform SAR studies?

X-ray crystallography reveals planar naphthoquinone cores with substituent-dependent dihedral angles. For example, anti-conformations of chlorophenyl rings reduce steric hindrance, while intramolecular H-bonding (e.g., between NH and quinone O) stabilizes bioactive conformations . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like catalase or NF-κB .

How can biosurfactants enhance its pharmacological profile?

Co-formulation with rhamnolipids (from Pseudomonas spp.) improves aqueous solubility and bioavailability by reducing aggregation. In vitro assays show synergistic effects, lowering MIC values by 2–4 fold against Helicobacter pylori biofilms. Permeation studies (e.g., Franz diffusion cells) quantify enhanced transdermal or mucosal delivery .

Methodological Notes

  • Synthesis Validation : Always confirm regioselectivity via NMR (e.g., ¹H, ¹³C) and HRMS .
  • Bioactivity Assays : Include positive controls (e.g., fluconazole for fungi) and assess cytotoxicity (e.g., HepG2 cells) to exclude false positives .
  • Electrochemical Setup : Use 0.1 M PBS (pH 7.4) and Ag/AgCl reference electrodes for reproducible H₂O₂ quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.